molecular formula C10H10F3NO B14074365 6-(Trifluoromethyl)chroman-3-amine

6-(Trifluoromethyl)chroman-3-amine

Cat. No.: B14074365
M. Wt: 217.19 g/mol
InChI Key: YOLYMEYJBNPXMX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)chroman-3-amine is a chemical compound with the molecular formula C10H10F3NO. It is a derivative of chroman, a bicyclic organic compound, and contains a trifluoromethyl group at the 6th position and an amine group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Trifluoromethyl)chroman-3-amine involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This method is advantageous due to its good functional group tolerance and the use of inexpensive materials . Another approach involves the enantioselective construction of chiral derivatives using trifluoromethylketimines as substrates. This method emphasizes the importance of the trifluoromethyl group for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)chroman-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)chroman-3-amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)chroman-4-amine
  • 6-(Trifluoromethyl)chroman-2-amine
  • 6-(Trifluoromethyl)chroman-3-carboxylic acid

Uniqueness

6-(Trifluoromethyl)chroman-3-amine is unique due to the specific positioning of the trifluoromethyl and amine groups on the chroman scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-1-2-9-6(3-7)4-8(14)5-15-9/h1-3,8H,4-5,14H2

InChI Key

YOLYMEYJBNPXMX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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